molecular formula C11H10FNO3 B13319757 Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B13319757
M. Wt: 223.20 g/mol
InChI Key: BSHNYMCOGUGKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization with methyl acrylate in the presence of a base such as sodium methoxide to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The oxazole ring plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively interact with its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxaldehyde

Uniqueness

Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the presence of the methyl ester group, which influences its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3

InChI Key

BSHNYMCOGUGKRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=NO1)C2=CC(=CC=C2)F

Origin of Product

United States

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